

IOX2: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: IOX2 (sodium)

Cat. No.: B15140161

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An In-depth Technical Guide on the Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase Inhibitor IOX2

This guide provides a detailed overview of IOX2, a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase 2 (PHD2). It is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical and Physical Properties

IOX2, with the CAS Number 931398-72-0, is a synthetic compound belonging to the quinoline family. Its key chemical and physical properties are summarized in the table below.

Property	Value
CAS Number	931398-72-0
Molecular Formula	C ₁₉ H ₁₆ N ₂ O ₅
Molecular Weight	352.34 g/mol
IUPAC Name	2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid
Synonyms	N-[[1,2-dihydro-4-hydroxy-2-oxo-1-(phenylmethyl)-3-quinolinyl]carbonyl]-glycine, JICL38
SMILES	C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O
InChI Key	CAOSCCRYLYQBES-UHFFFAOYSA-N
Purity	≥98%
Solubility	Soluble in DMSO (up to 100 mM), DMF (14 mg/ml), and a 1:1 solution of DMF:PBS (pH 7.2) (0.5 mg/ml)
Physical Form	Solid
Storage	Store at +4°C or -20°C under desiccating conditions

Pharmacological Profile

IOX2 is a highly potent and selective inhibitor of PHD2, a key enzyme in the regulation of the HIF-1 α signaling pathway. Its inhibitory activity and selectivity are detailed in the following table.

Parameter	Value
Target	HIF-1 α prolyl hydroxylase-2 (PHD2)
IC ₅₀ (PHD2)	21-22 nM
Selectivity	>100-fold selectivity for PHD2 over factor inhibiting HIF-1 (FIH-1) and the histone demethylases JMJD2A, JMJD2C, JMJD2E, and JMJD3
Other Screens	Inactive against a panel of 55 receptors and ion channels at a concentration of 10 μ M

Mechanism of Action and Signaling Pathway

Under normoxic (normal oxygen) conditions, the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1 α) is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes, primarily PHD2. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The VHL complex then targets HIF-1 α for ubiquitination and

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